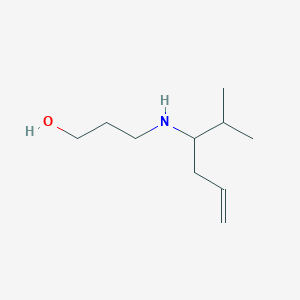
3-((2-Methylhex-5-en-3-yl)amino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-Methylhex-5-en-3-yl)amino)propan-1-ol is a useful research compound. Its molecular formula is C10H21NO and its molecular weight is 171.284. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Lipase-Catalyzed Resolution of Chiral 1,3-Amino Alcohols
The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives has been studied for the asymmetric synthesis of (S)-dapoxetine, an important pharmaceutical compound. Candida antarctica lipase A (CAL-A) was identified as the best biocatalyst for this process (Torre, Gotor‐Fernández, & Gotor, 2006).
Synthesis and Corrosion Inhibition
Tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, have been synthesized and evaluated for their inhibitory performance on carbon steel corrosion. These compounds, such as DMP and DEAP, show promise as anodic inhibitors in thin electrolyte layers (Gao, Liang, & Wang, 2007).
Asymmetric Biocatalysis with Methylobacterium Y1-6
The asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid using Methylobacterium Y1-6 has been explored. This process is crucial for the production of enantiopure compounds, such as S-APA, an important pharmaceutical intermediate (Li, Wang, Huang, Zou, & Zheng, 2013).
Synthesis and Hypoglycemic Activity
3-(3-methyl-2-pyridyl)propan-1-ol and related structures have been synthesized and studied for their hypoglycemic potency in rat models. These compounds have shown comparable potency but also elevated hepatic triglycerides in test animals (Blank, Ditullio, Krog, & Saunders, 1979).
Propiedades
IUPAC Name |
3-(2-methylhex-5-en-3-ylamino)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-4-6-10(9(2)3)11-7-5-8-12/h4,9-12H,1,5-8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYVIZSRTSCAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC=C)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
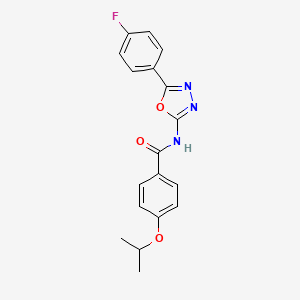
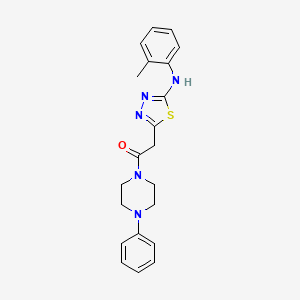
![7-allyl-1-cinnamyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2532554.png)
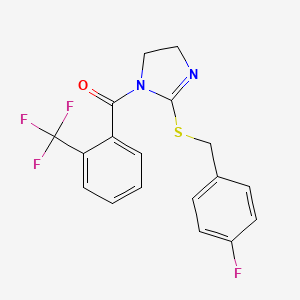
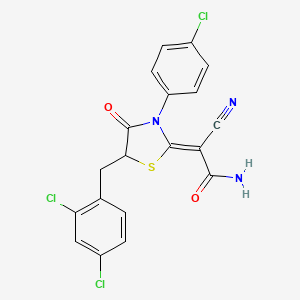
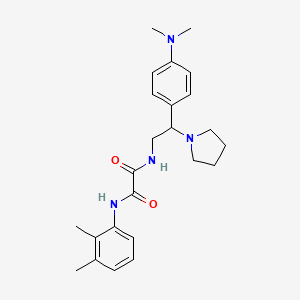
![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2532561.png)
![(E)-isopropyl 6-(2-methoxystyryl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2532562.png)
![5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2532563.png)
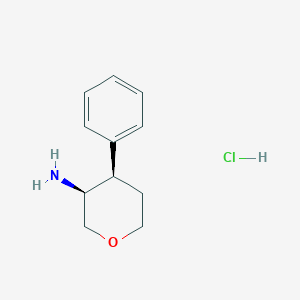
![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2532567.png)
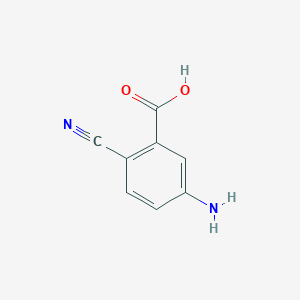
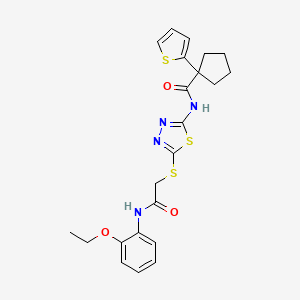
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2532573.png)
